molecular formula C20H23N5O3S B10984586 Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate

Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate

Cat. No.: B10984586
M. Wt: 413.5 g/mol
InChI Key: HAXKHHHCUOMHBL-UHFFFAOYSA-N
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Description

Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrazolo[4,3-e]pyridine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol

Scientific Research Applications

Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

Ethyl 2-(1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamido)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the structural features, synthesis, and biological evaluations of this compound, drawing from diverse research findings.

Structural Features

The compound contains several notable structural components:

  • Thiazole Ring : Known for its antimicrobial and antifungal properties.
  • Pyrazolo[4,3-e]pyridine Moiety : Associated with anti-inflammatory and anticancer activities.
  • Ethyl Ester Functional Group : Enhances solubility and bioavailability.

The unique combination of these heterocycles suggests a potential for diverse biological activity, making it an interesting candidate for medicinal chemistry applications.

Synthesis

The synthesis of this compound typically involves multiple steps that require careful optimization to achieve high yields. The general synthetic pathway includes:

  • Formation of the thiazole ring.
  • Introduction of the pyrazolo[4,3-e]pyridine structure.
  • Coupling with the ethyl ester group.

Each step is crucial for maintaining the integrity of the compound's biological activity.

Anticancer Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis and arrest the cell cycle in cancer cells. They interact with key proteins involved in tumor progression and metastasis .

Antimicrobial Activity

The thiazole component contributes to notable antimicrobial properties:

  • In Vitro Studies : Compounds derived from thiazoles have demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The activity is often linked to the interference with bacterial cell wall synthesis or function .

Anti-inflammatory Properties

The pyrazolo[4,3-e]pyridine moiety has been associated with anti-inflammatory effects:

  • Research Findings : Studies suggest that these compounds can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress within cells .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes their structural features and associated biological activities:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-(1-isopropyl...Thiazole + Pyrazolo ringAnticancer, Antimicrobial
1-Methylthiazole DerivativeContains thiazole ringAntimicrobial
Pyrazolo[3,4-d]pyrimidineSimilar pyrazole structureAnti-cancer
ThiazolopyridineCombines thiazole and pyridine ringsAnti-inflammatory

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings. For example:

  • Study on Anticancer Efficacy : A study evaluated a series of pyrazolo derivatives against human cancer cell lines (MCF-7) and found significant dose-dependent inhibition of cell proliferation .

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[(4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H23N5O3S/c1-5-28-19(27)16-11(4)22-20(29-16)24-18(26)15-12-7-6-8-14(12)23-17-13(15)9-21-25(17)10(2)3/h9-10H,5-8H2,1-4H3,(H,22,24,26)

InChI Key

HAXKHHHCUOMHBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C3C=NN(C3=NC4=C2CCC4)C(C)C)C

Origin of Product

United States

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